4-Chloro-5-methoxyfuran-2-carboxylic acid
Description
4-Chloro-5-methoxyfuran-2-carboxylic acid (CAS: 588678-85-7) is a halogenated furan derivative characterized by a chloro substituent at position 4, a methoxy group at position 5, and a carboxylic acid moiety at position 2 of the furan ring.
Properties
IUPAC Name |
4-chloro-5-methoxyfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO4/c1-10-6-3(7)2-4(11-6)5(8)9/h2H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMUSAMYAXBJSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(O1)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxyfuran-2-carboxylic acid typically involves the chlorination and methoxylation of furan derivatives. One common method includes the reaction of 5-methoxyfuran-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methoxyfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of furan-2,5-dicarboxylic acid.
Reduction: Formation of 4-chloro-5-methoxyfuran-2-methanol.
Substitution: Formation of 4-substituted-5-methoxyfuran-2-carboxylic acid derivatives.
Scientific Research Applications
4-Chloro-5-methoxyfuran-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxyfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table compares key structural analogs of 4-chloro-5-methoxyfuran-2-carboxylic acid, highlighting substituent variations and their implications:
Key Observations :
- Chlorine Substitution : Chlorine at position 4 (target compound) or 2 (oxazole analog) enhances electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions.
- Methoxy vs. Methyl : Methoxy groups (electron-donating) increase electron density on the ring, whereas methyl groups (weakly donating) primarily influence steric effects.
- Heterocycle Variation : Oxazole analogs (e.g., ) exhibit higher polarity and altered hydrogen-bonding capacity compared to furan derivatives.
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
- Solubility : Methoxy and carboxylic acid groups enhance water solubility, while methyl or aromatic substituents (e.g., chlorophenyl in ) reduce it.
- Acidity : The carboxylic acid group (pKa ~2-3) dominates acidity, but electron-withdrawing chlorine further stabilizes the conjugate base.
- Thermal Stability: Chlorine and methoxy groups may reduce thermal stability compared to non-halogenated analogs.
Biological Activity
4-Chloro-5-methoxyfuran-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings related to the biological activity of this compound, including its mechanisms of action, efficacy in different biological systems, and comparative analysis with similar compounds.
Overview of Biological Activity
Research indicates that this compound exhibits notable antimicrobial and anticancer properties. It has been shown to interact with specific molecular targets, influencing various biochemical pathways within cells. The compound's mechanism of action involves either the inhibition or activation of enzymes, which is crucial for its biological efficacy.
Key Biological Properties
- Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent.
- Anticancer Activity : The compound has demonstrated cytotoxic effects on various cancer cell lines, indicating potential as an anticancer therapeutic .
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. This binding can modulate enzyme activity or receptor function, affecting cellular processes such as proliferation and apoptosis. The chlorine and methoxy groups attached to the furan ring are critical for enhancing the binding affinity of the compound to its targets.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a summary table comparing key characteristics:
| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|---|
| This compound | Yes | Yes | Varies by cell line | Enzyme inhibition/activation |
| 4-Chloro-5-methoxyfuran-2(5H)-one | Moderate | Limited | N/A | Enzyme interaction |
| Methyl 4-chloro-5-methoxyfuran-2-carboxylate | Weak | No | N/A | Minimal interaction |
Case Study 1: Anticancer Efficacy
In a study examining the cytotoxic effects of this compound on cancer cell lines, researchers utilized MTT assays to determine cell viability post-treatment. Results indicated significant cytotoxicity against specific cancer cell lines, with IC50 values demonstrating effective concentrations for inducing apoptosis .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of the compound against multidrug-resistant bacterial strains. The findings revealed that this compound exhibited varying degrees of inhibition against tested pathogens, suggesting its potential utility in combating antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
